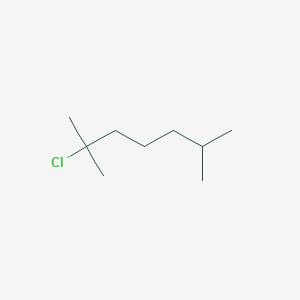

2-Chloro-2,6-dimethylheptane

Beschreibung

Contextualization of Branched Chloroalkanes in Modern Organic Chemistry

Branched alkanes are hydrocarbons that feature alkyl groups attached to a central carbon chain. opentextbc.ca When a halogen atom, such as chlorine, replaces a hydrogen atom in these molecules, the resulting compound is a haloalkane or alkyl halide. pathwayz.org Branched chloroalkanes are isomers of straight-chain chloroalkanes but often exhibit distinct physical and chemical properties. opentextbc.ca The position of the chlorine atom and the branching of the carbon chain influence the molecule's steric hindrance and the stability of potential carbocation intermediates, which in turn dictates its reactivity. quora.comdocbrown.info These compounds are fundamental in studying reaction kinetics and mechanisms and serve as building blocks in organic synthesis.

Significance of Tertiary Haloalkanes in Reaction Mechanism Studies

Tertiary haloalkanes, where the halogen is attached to a carbon atom bonded to three other carbon atoms, are of particular importance in the study of reaction mechanisms. studymind.co.uk Due to the steric hindrance caused by the bulky alkyl groups surrounding the carbon-halogen bond, backside attack by a nucleophile is inhibited. quora.comquora.com This structure favors unimolecular reaction pathways. Tertiary haloalkanes readily undergo ionization in suitable solvents to form relatively stable tertiary carbocations. quora.comquora.com This propensity makes them ideal substrates for investigating unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. quora.comsavemyexams.com The study of these reactions in tertiary systems has been foundational to the development of modern mechanistic organic chemistry. docbrown.info

Research Trajectories for 2-Chloro-2,6-dimethylheptane

2-Chloro-2,6-dimethylheptane, as a tertiary chloroalkane, serves as a specific model for exploring the principles of SN1 and E1 reactions. Research involving this compound would likely focus on its reaction kinetics under various conditions (e.g., solvent polarity, temperature, nucleophile/base strength) to further elucidate the factors governing the competition between substitution and elimination pathways. Its synthesis from precursors like 2,6-dimethylheptane (B94447) provides a practical example for studying halogenation reactions. doubtnut.com Furthermore, its spectroscopic and physical properties contribute to the broader database of organic compounds, aiding in the development of structure-property relationship models.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2,6-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl/c1-8(2)6-5-7-9(3,4)10/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWHTGOVVVUUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379803 | |

| Record name | 2-chloro-2,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14093-16-4 | |

| Record name | 2-chloro-2,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 2,6 Dimethylheptane

Established Synthetic Routes and Precursors

The most direct and established routes to 2-Chloro-2,6-dimethylheptane involve the preparation of its corresponding alcohol precursor, 2,6-dimethylheptan-2-ol, followed by a chlorination step.

Chlorination of Corresponding Alcohols

The conversion of the tertiary alcohol, 2,6-dimethylheptan-2-ol, to 2-Chloro-2,6-dimethylheptane is a standard functional group transformation. Given the tertiary nature of the alcohol, the reaction typically proceeds through an SN1 (unimolecular nucleophilic substitution) mechanism. In this mechanism, the hydroxyl group is protonated by an acid, leaves as a water molecule to form a stable tertiary carbocation, which is then attacked by a chloride ion.

Common reagents for this transformation include:

Hydrogen Halides: Concentrated hydrochloric acid (HCl) is a common and direct reagent for this conversion. The reaction can be slow and may be accelerated by the addition of a Lewis acid like zinc chloride (ZnCl₂), a combination known as the Lucas reagent.

Thionyl Chloride (SOCl₂): This reagent is effective for converting alcohols to alkyl chlorides. It offers the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

Phosphorus Halides: Reagents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be employed, though they are often used for primary and secondary alcohols.

A study on the synthesis of a related compound, 2-chloro-2,6-dimethyl-6-phenylheptane, utilized hydrogen chloride gas bubbled through a solution of the corresponding tertiary alcohol in concentrated hydrochloric acid, demonstrating a practical application of this method. google.com

Table 1: Common Methods for Chlorination of Tertiary Alcohols

| Reagent | Typical Conditions | Mechanism | Typical Yield for Tertiary Alcohols |

|---|---|---|---|

| Conc. HCl / ZnCl₂ | Room temperature or gentle heating | SN1 | Good to Excellent |

| Thionyl Chloride (SOCl₂) | Often with a base like pyridine, 0°C to reflux | SNi (internal) or SN1 | Very Good |

| Phosphorus Trichloride (PCl₃) | Gentle heating | SN2 characteristics, but SN1 for tertiary | Moderate to Good |

Grignard Reaction Pathways in Precursor Synthesis

The key precursor, 2,6-dimethylheptan-2-ol, is readily synthesized using the Grignard reaction, a powerful carbon-carbon bond-forming method. wikipedia.orglibretexts.org This approach allows for the assembly of the C9 carbon skeleton from smaller, commercially available fragments.

A primary pathway involves the reaction of a methyl Grignard reagent (such as methylmagnesium chloride or bromide) with a ketone. One documented synthesis uses 6-methyl-5-hepten-2-one (B42903) as the starting ketone. The Grignard reagent adds to the carbonyl carbon, and subsequent aqueous workup yields 2,6-dimethyl-5-hepten-2-ol. The final step is the hydrogenation of the carbon-carbon double bond, typically using a catalyst like palladium on carbon (Pd/C) or platinum, to produce the saturated alcohol, 2,6-dimethylheptan-2-ol. google.com

An alternative Grignard-based approach starts with 2-methyl-6-heptanone, which upon reaction with a methyl Grignard reagent, directly yields 2,6-dimethylheptan-2-ol after workup. google.com Patents describe the use of initiators like benzyl (B1604629) magnesium chloride to facilitate the large-scale production of the Grignard reagent for this reaction, highlighting its industrial relevance. google.com

Table 2: Grignard-Based Synthesis of 2,6-Dimethylheptan-2-ol

| Starting Ketone | Grignard Reagent | Intermediate Product | Final Step |

|---|---|---|---|

| 6-Methyl-5-hepten-2-one | Methylmagnesium halide | 2,6-Dimethyl-5-hepten-2-ol | Hydrogenation (e.g., H₂/Pd-C) |

| 2-Methyl-6-heptanone | Methylmagnesium halide | 2,6-Dimethylheptan-2-ol | Direct from workup |

Stereoselective Synthesis of Enantiopure 2-Chloro-2,6-dimethylheptane

The carbon atom at position 2 in 2-Chloro-2,6-dimethylheptane is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)-2-Chloro-2,6-dimethylheptane and (S)-2-Chloro-2,6-dimethylheptane. The synthesis of a single enantiomer requires asymmetric synthesis techniques.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk For 2-Chloro-2,6-dimethylheptane, a suitable starting material would be a natural product that already contains a portion of the branched C9 skeleton with the desired stereochemistry.

A hypothetical approach could begin with (R)-citronellal, a terpene derivative from the chiral pool. The synthesis could involve the protection of the aldehyde, followed by oxidative cleavage of the double bond to yield a shorter-chain aldehyde. A Wittig or similar olefination reaction could then be used to install the remaining carbon atoms. Subsequent reduction of the newly formed double bond and the protected aldehyde would lead to a chiral diol. Mesylation of the primary alcohol followed by reduction would yield chiral 2,6-dimethylheptan-2-ol. However, the final chlorination step at the tertiary center would likely proceed via an SN1 mechanism, leading to racemization at that center. Therefore, while the stereocenter at C6 could be set from the chiral pool, controlling the stereochemistry at C2 would require a different, stereospecific method.

Application of Chiral Auxiliaries in Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired chiral center is created, the auxiliary is removed and can often be recovered.

A well-established method involves the use of Evans oxazolidinone auxiliaries. york.ac.uk A hypothetical synthesis could start by acylating an Evans auxiliary with propanoic acid. The resulting chiral imide can be deprotonated to form a chiral enolate. The enolate's structure is rigid, and the auxiliary effectively blocks one face of the enolate from attack. Subsequent alkylation with isobutyl bromide would introduce the isobutyl group with high diastereoselectivity. Removal of the auxiliary would yield an enantiomerically enriched carboxylic acid. This acid could then be converted in several steps to the chiral tertiary alcohol precursor, for instance, by conversion to a methyl ketone followed by another Grignard addition. As with the chiral pool approach, the final non-stereospecific chlorination of the tertiary alcohol remains a challenge for preserving chirality at C2.

Table 3: Representative Diastereoselective Alkylations Using Chiral Auxiliaries

| Chiral Auxiliary | Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans Oxazolidinone | Propionyl Imide | Benzyl Bromide | >99:1 |

| Pseudoephedrine Amide nih.govharvard.edu | Propionyl Amide | Ethyl Iodide | >98:2 |

| Camphorsultam | Acryloyl Sultam | (Diels-Alder) | >95:5 |

Catalytic Asymmetric Chlorination Methodologies

Modern synthetic chemistry offers more direct approaches to chiral molecules through catalytic asymmetric reactions. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One potential strategy is the catalytic enantioselective decarboxylative chlorination of a β-ketocarboxylic acid. nih.govresearchgate.net In this approach, a suitable β-ketoacid precursor would be synthesized and then treated with a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a chiral primary amine catalyst. This would generate the chiral tertiary α-chloroketone with high enantioselectivity. The final step would involve the reduction of the ketone to an alcohol, followed by a second chlorination, or a direct reduction of the ketone to a methylene (B1212753) group, which is a significant synthetic challenge.

Another advanced approach is the desymmetrizing asymmetric chlorination. chinesechemsoc.org A prochiral precursor, such as an alkene with a suitably placed nucleophile, could undergo cyclization initiated by an electrophilic chlorine source. The use of a chiral catalyst, such as a chiral chalcogenide, can direct the reaction to form one enantiomer of the cyclic product preferentially. While not directly applicable to the acyclic target, the principles of chiral catalyst-controlled chlorination could be adapted for an intermolecular reaction on a prochiral alkane or alkene. Recent progress in nickel-catalyzed asymmetric reductive cross-coupling reactions also provides a potential, albeit complex, avenue for constructing the chiral C-Cl bond. chinesechemsoc.org

Table 4: Examples of Catalytic Asymmetric Chlorination

| Catalyst Type | Substrate Type | Chlorinating Agent | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Primary Amine researchgate.net | β-Ketoacids | N-Chlorosuccinimide (NCS) | 85-99% |

| Chiral Chalcogenide chinesechemsoc.org | N-Allyl Anilines | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | 90-97% |

| Chiral N,N'-Dioxide-Metal Complex chinesechemsoc.org | α-Substituted Aldehydes | N-Chlorosuccinimide (NCS) | up to 96% |

Investigation of Byproduct Formation and Selectivity Control

The photochemical chlorination of 2,6-dimethylheptane (B94447) serves as a classic example of a free-radical substitution reaction where selectivity is a primary concern. Current time information in Bangalore, IN.soran.edu.iq The reaction proceeds via the abstraction of a hydrogen atom from the alkane by a chlorine radical, followed by the reaction of the resulting alkyl radical with molecular chlorine. Due to the presence of primary, secondary, and tertiary hydrogens in the 2,6-dimethylheptane molecule, a mixture of monochlorinated isomers is inevitably formed. vedantu.comdoubtnut.com

The distribution of these isomeric products is not statistical but is governed by the relative reactivity of the different types of hydrogen atoms and the number of each type of hydrogen present in the molecule. The relative rates of hydrogen atom abstraction by a chlorine radical at room temperature (approximately 25 °C) are generally accepted to be 5.5 for tertiary (3°) hydrogens, 4.5 for secondary (2°) hydrogens, and 1.0 for primary (1°) hydrogens. chegg.com

The structure of 2,6-dimethylheptane features several distinct types of hydrogen atoms, leading to the potential for multiple monochlorination products. sarthaks.cominfinitylearn.com An analysis of the structure reveals the following distribution of hydrogen atoms:

Primary (1°): There are 12 primary hydrogens on the four methyl groups.

Secondary (2°): There are 4 secondary hydrogens on the C3 and C4 methylene groups.

Tertiary (3°): There are 2 tertiary hydrogens at the C2 and C6 positions.

Based on these values, a theoretical product distribution for the monochlorination of 2,6-dimethylheptane can be calculated, as detailed in the table below. This calculation highlights the inherent challenge in achieving high selectivity for 2-chloro-2,6-dimethylheptane via this method, as other isomers will be significant components of the product mixture.

| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Rate of Abstraction | Relative Amount | Percentage of Mixture |

|---|---|---|---|---|---|

| 1-Chloro-2,6-dimethylheptane | Primary (1°) | 12 | 1.0 | 12.0 | 22.8% |

| 2-Chloro-2,6-dimethylheptane | Tertiary (3°) | 2 | 5.5 | 11.0 | 20.9% |

| 3-Chloro-2,6-dimethylheptane | Secondary (2°) | 4 | 4.5 | 18.0 | 34.2% |

| 4-Chloro-2,6-dimethylheptane | Secondary (2°) | 2 | 4.5 | 9.0 | 17.1% |

In contrast to free-radical chlorination, the hydrochlorination of an appropriately substituted alkene offers a highly selective route to 2-chloro-2,6-dimethylheptane. The addition of hydrogen chloride (HCl) to 2,6-dimethyl-2-heptene (B14727891) proceeds via an electrophilic addition mechanism. beilstein-journals.org This reaction follows Markovnikov's rule, which dictates that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms. masterorganicchemistry.com

The mechanism involves the protonation of the alkene double bond by HCl to form a carbocation intermediate. In the case of 2,6-dimethyl-2-heptene, protonation can occur at either C2 or C3. Protonation at C3 would result in a secondary carbocation at C2, while protonation of the double bond at C2 leads to the formation of a more stable tertiary carbocation at C2. Consequently, the reaction pathway strongly favors the formation of the tertiary carbocation. The subsequent attack of the chloride ion (Cl-) on this tertiary carbocation exclusively yields 2-chloro-2,6-dimethylheptane.

| Reactant | Reagent | Protonation Site | Carbocation Intermediate | Stability | Major Product |

|---|---|---|---|---|---|

| 2,6-Dimethyl-2-heptene | HCl | C2 of double bond | Tertiary (at C2) | More Stable | 2-Chloro-2,6-dimethylheptane |

| 2,6-Dimethyl-2-heptene | HCl | C3 of double bond | Secondary (at C2) | Less Stable | Not significantly formed |

Due to the high regioselectivity of this electrophilic addition, the formation of isomeric byproducts, such as 3-chloro-2,6-dimethylheptane, is minimal under standard reaction conditions. Furthermore, since the product, 2-chloro-2,6-dimethylheptane, is achiral, considerations of stereoselectivity are not applicable in this specific synthesis. Therefore, the hydrochlorination of 2,6-dimethyl-2-heptene represents a superior method for the selective synthesis of 2-chloro-2,6-dimethylheptane with minimal byproduct formation.

Mechanistic Investigations of Reactions Involving 2 Chloro 2,6 Dimethylheptane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of the chlorine atom (the leaving group) by a nucleophile. For tertiary alkyl halides like 2-chloro-2,6-dimethylheptane, the mechanistic landscape is dominated by the SN1 pathway due to electronic and steric factors.

Unimolecular Nucleophilic Substitution (SN1) Kinetics and Carbocation Intermediates

The SN1 mechanism is a multi-step process favored by tertiary alkyl halides. byjus.comchemistry.coach The reaction is characterized by a first-order rate law, where the rate is dependent only on the concentration of the alkyl halide. byjus.com

Mechanism Steps:

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-chlorine bond breaks heterolytically, without the assistance of the nucleophile. byjus.commasterorganicchemistry.com This dissociation forms a tertiary carbocation and a chloride ion. The stability of this carbocation is crucial for the SN1 pathway. byjus.commasterorganicchemistry.com The 2,6-dimethylheptan-2-yl cation is stabilized by the electron-donating inductive effects of the three adjacent alkyl groups (two methyl groups and one isobutyl group).

Nucleophilic Attack: The resulting carbocation is planar and sp² hybridized. scribd.com A nucleophile (often a weak one, like water or an alcohol, in a process known as solvolysis) can then rapidly attack the electrophilic carbon from either face of the planar carbocation. byjus.comucsd.edu

Deprotonation (if necessary): If the nucleophile was neutral (e.g., water), a final, rapid acid-base step occurs to deprotonate the newly added group, yielding the final substitution product. ucsd.edu

The stability of the carbocation intermediate is the primary driver for the SN1 reaction. Tertiary carbocations are significantly more stable than secondary or primary carbocations, making tertiary halides like 2-chloro-2,6-dimethylheptane prime candidates for this pathway. masterorganicchemistry.comchemistrysteps.com

Challenges in Bimolecular Nucleophilic Substitution (SN2) Due to Steric Hindrance

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This "backside attack" requires the nucleophile to have clear access to the carbon atom bearing the leaving group. ucsd.edu

In the case of 2-chloro-2,6-dimethylheptane, the electrophilic carbon is tertiary and bonded to two methyl groups and a large isobutyl group. This arrangement creates significant steric hindrance, effectively shielding the carbon from a backside attack by a nucleophile. ucsd.edulibretexts.org The bulky substituents prevent the nucleophile from approaching the reaction center, making the SN2 pathway energetically unfavorable and practically non-existent for this compound. chemistrysteps.commsu.edulibretexts.org

The following table summarizes the relative reaction rates for SN2 reactions based on substrate structure, illustrating the dramatic decrease in rate with increased substitution.

| Alkyl Halide Type | Example | Relative Rate | Reason for Rate |

| Methyl | CH₃X | >1000 | Least steric hindrance |

| Primary (1°) | RCH₂X | ~50-100 | Minor steric hindrance |

| Secondary (2°) | R₂CHX | 1 | Significant steric hindrance |

| Tertiary (3°) | R₃CX | ~0 (negligible) | Severe steric hindrance |

This table provides generalized relative rates to illustrate the steric effect on SN2 reactions. masterorganicchemistry.commasterorganicchemistry.com

Competitive Reaction Dynamics of SN1 and SN2

For alkyl halides, the structure of the substrate is the most critical factor in determining whether the substitution reaction proceeds via an SN1 or SN2 mechanism. chemistry.coach

Primary Halides : Almost exclusively undergo SN2 reactions due to low steric hindrance and the high instability of primary carbocations. chemistry.coachchemistrysteps.com

Secondary Halides : Can undergo both SN1 and SN2 reactions. The specific pathway is influenced by other factors like the strength of the nucleophile and the polarity of the solvent. chemistry.coach

Tertiary Halides : 2-Chloro-2,6-dimethylheptane falls squarely into this category and undergoes substitution exclusively through the SN1 mechanism. chemistry.coachchemistrysteps.com The severe steric hindrance blocks the SN2 pathway, while the high stability of the tertiary carbocation promotes the SN1 pathway. masterorganicchemistry.commsu.edu

Elimination Reaction Pathways

Elimination reactions compete with substitution and result in the formation of an alkene. For 2-chloro-2,6-dimethylheptane, both unimolecular (E1) and bimolecular (E2) elimination pathways are possible, with the reaction conditions dictating the dominant mechanism.

Unimolecular Elimination (E1) Mechanism and Carbocation Rearrangements

The E1 mechanism is a two-step process that shares its first and rate-determining step with the SN1 reaction: the formation of a carbocation intermediate. libretexts.orglibretexts.org

Mechanism Steps:

Carbocation Formation: The C-Cl bond breaks to form the 2,6-dimethylheptan-2-yl cation. This step is slow and unimolecular. libretexts.org

Deprotonation: A weak base (which can be the solvent) removes a proton from a carbon atom adjacent (at the beta-position) to the positively charged carbon. The electrons from the C-H bond then form a π-bond, resulting in an alkene. libretexts.orglibretexts.org

Since the E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction, they are direct competitors and often occur simultaneously, yielding a mixture of substitution and elimination products. libretexts.org For 2-chloro-2,6-dimethylheptane, deprotonation can occur from C1 or C3, leading to a mixture of alkene isomers, typically favoring the more substituted (and thus more stable) Zaitsev product, 2,6-dimethyl-2-heptene (B14727891).

Carbocation Rearrangements: A hallmark of reactions involving carbocation intermediates is the potential for rearrangement to a more stable carbocation. libretexts.org These rearrangements occur via a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift. libretexts.orgmasterorganicchemistry.com In the case of the 2,6-dimethylheptan-2-yl cation, it is already a tertiary carbocation. While rearrangement to another tertiary carbocation is possible, it is less likely unless driven by other factors like ring strain relief, which is not applicable here. libretexts.org However, in related structures, rearrangements are a significant consideration. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net

Bimolecular Elimination (E2) Mechanism and Stereochemical Requirements

The E2 mechanism is a single-step, concerted reaction where a strong base removes a beta-hydrogen at the same time the leaving group departs. libretexts.orglibretexts.org The reaction kinetics are second-order, dependent on the concentrations of both the alkyl halide and the base. libretexts.org

Tertiary halides like 2-chloro-2,6-dimethylheptane readily undergo E2 reactions, especially in the presence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide). msu.edulibretexts.org This pathway is often favored over SN1/E1 when a strong base is used, as it avoids the formation of substitution byproducts. libretexts.org

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry. libretexts.orglibretexts.org This means the hydrogen to be removed and the chlorine leaving group must lie in the same plane and be on opposite sides of the carbon-carbon bond. This alignment allows for the smooth overlap of orbitals in the transition state to form the new π-bond. jove.comntu.edu.sg While this is a major constraint in cyclic systems, in an acyclic molecule like 2-chloro-2,6-dimethylheptane, bond rotation allows the necessary anti-periplanar conformation to be easily achieved for hydrogens on both C1 and C3. libretexts.org

The regioselectivity of the E2 reaction is influenced by the steric bulk of the base used:

Non-hindered bases (e.g., ethoxide) typically lead to the more substituted Zaitsev product (2,6-dimethyl-2-heptene). jove.comntu.edu.sg

Sterically hindered bases (e.g., tert-butoxide) preferentially abstract the less sterically hindered proton from C1, leading to the Hofmann product (2,6-dimethyl-1-heptene). jove.comntu.edu.sg

Regioselectivity in Alkene Formation: Zaitsev's Rule and Steric Effects

The elimination of hydrogen chloride (dehydrohalogenation) from 2-chloro-2,6-dimethylheptane, a tertiary alkyl halide, can lead to the formation of two constitutional isomers of the alkene: 2,6-dimethyl-1-heptene (B165590) and 2,6-dimethyl-2-heptene. The distribution of these products is governed by the principle of regioselectivity, with Zaitsev's rule and steric factors playing crucial roles.

Zaitsev's rule, formulated by Alexander Zaitsev in 1875, posits that in an elimination reaction, the major product is typically the more stable, more highly substituted alkene. libretexts.orglibretexts.org Alkene stability increases with the number of alkyl substituents attached to the double-bond carbons, a phenomenon attributed to factors like hyperconjugation. masterorganicchemistry.com In the case of 2-chloro-2,6-dimethylheptane, the beta-hydrogens (hydrogens on carbons adjacent to the carbon bearing the chlorine) are located at the C1 and C3 positions.

Path A (Zaitsev Product): Removal of a proton from the C3 methylene (B1212753) group results in the formation of 2,6-dimethyl-2-heptene , a trisubstituted alkene.

Path B (Hofmann Product): Removal of a proton from the C1 methyl group leads to 2,6-dimethyl-1-heptene , a disubstituted alkene.

According to Zaitsev's rule, the more stable, trisubstituted 2,6-dimethyl-2-heptene is expected to be the major product under thermodynamic control, typically achieved with small, strong bases like sodium ethoxide in ethanol. libretexts.orgmsu.edu

However, steric effects can significantly influence the regioselectivity of the reaction. saskoer.ca When a sterically bulky base, such as potassium tert-butoxide, is used, the base may have difficulty accessing the more sterically hindered proton at the C3 position. The protons on the C1 methyl group are more sterically accessible. Consequently, the reaction will favor the formation of the less substituted alkene, 2,6-dimethyl-1-heptene, often referred to as the Hofmann product. This shift in regioselectivity is a classic example of kinetic versus thermodynamic control, where the sterically favored, but less stable, product is formed faster. saskoer.ca

| Product Name | Structure | Alkene Substitution | Favored By |

|---|---|---|---|

| 2,6-Dimethyl-2-heptene | CH₃-C(CH₃)=CH-CH₂-CH₂-CH(CH₃)₂ | Trisubstituted (Zaitsev) | Small bases (e.g., NaOEt) |

| 2,6-Dimethyl-1-heptene | CH₂=C(CH₃)-CH₂-CH₂-CH₂-CH(CH₃)₂ | Disubstituted (Hofmann) | Bulky bases (e.g., K-OtBu) |

Competition Between Elimination and Substitution Reactions

As a tertiary alkyl halide, 2-chloro-2,6-dimethylheptane is prone to both elimination and nucleophilic substitution reactions. msu.edulibretexts.org The specific pathway that predominates depends on several factors, most notably the function of the reagent (as a base or a nucleophile) and the reaction conditions, such as solvent and temperature. stackexchange.com

Tertiary substrates like 2-chloro-2,6-dimethylheptane cannot undergo Sₙ2 reactions due to the severe steric hindrance around the electrophilic carbon. libretexts.org Therefore, the competition exists primarily between Sₙ1, E1, and E2 mechanisms.

E2 Mechanism: This bimolecular elimination is favored by strong, concentrated bases. msu.eduiitk.ac.in The rate of the E2 reaction increases with the number of alkyl groups on the carbon bearing the leaving group, making it a viable pathway for tertiary halides. iitk.ac.in Strong, sterically hindered bases (like potassium tert-butoxide) will almost exclusively lead to E2 elimination. Strong, non-hindered bases (like sodium ethoxide) will also strongly favor E2 elimination over substitution.

Sₙ1 and E1 Competition: In the presence of a weak nucleophile that is also a weak base (e.g., water, ethanol), the reaction is likely to proceed through a two-step mechanism involving the formation of a stable tertiary carbocation (2,6-dimethylheptan-2-yl cation). libretexts.orglibretexts.org Once this intermediate is formed, it can either be attacked by the nucleophile to yield a substitution (Sₙ1) product (2,6-dimethyl-2-heptanol, if water is the nucleophile) or lose a proton to a base (which could be the solvent) to form an elimination (E1) product. libretexts.org Sₙ1 and E1 reactions almost always compete because the rate-determining step for both is the formation of the carbocation. Increasing the reaction temperature generally favors elimination over substitution.

| Reagent Type | Example | Primary Mechanism | Major Product(s) |

|---|---|---|---|

| Strong, sterically hindered base | Potassium tert-butoxide (K-OtBu) | E2 | Elimination (Hofmann product) |

| Strong, non-hindered base | Sodium ethoxide (NaOEt) | E2 | Elimination (Zaitsev product) |

| Weak nucleophile/Weak base | H₂O, EtOH | Sₙ1 / E1 | Mixture of substitution and elimination products |

Intramolecular Rearrangements and Cyclialkylation Studies

Friedel-Crafts Cyclialkylation Behavior with Related Dichlorides

The behavior of 2-chloro-2,6-dimethylheptane in intramolecular reactions can be inferred from studies on structurally related dichlorides, such as 2,6-dichloro-2,6-dimethylheptane . Research into the Friedel-Crafts cyclialkylation of this dichloride with aromatic compounds like 1,1,4,4-tetramethyltetralin revealed that the reaction does not proceed as might be expected. cdnsciencepub.comcdnsciencepub.com Instead of forming the anticipated seven-membered benzsuberane ring system, the reaction yields rearranged alkyltetralin products. cdnsciencepub.comcdnsciencepub.comresearchgate.net

| Reactants | Expected Product | Observed Product | Inference |

|---|---|---|---|

| 2,6-Dichloro-2,6-dimethylheptane + 1,1,4,4-Tetramethyltetralin | Polyalkyl Benzsuberane (7-membered ring) | Rearranged Alkyltetralins (6-membered ring) | Rearrangement is favored over direct cyclization. |

Investigation of Phenyl Shifts and Phenonium Ion Mechanisms

The rearrangements observed during the cyclialkylation of related phenyl-substituted chlorides prompted investigations into the underlying mechanism, specifically considering the possibility of phenyl shifts and the involvement of phenonium ion intermediates. cdnsciencepub.comcdnsciencepub.com A phenonium ion is a bridged carbocation where a phenyl group on a beta-carbon acts as an internal nucleophile, forming a three-membered ring and delocalizing the positive charge. nih.govnih.govoregonstate.edu Such an intermediate could potentially facilitate the rearrangement from a seven-membered ring precursor to a six-membered ring product.

However, detailed mechanistic studies, including the cyclization of specifically designed substrates like 3-chloro-3,7-dimethyl-7-phenyloctane , provided evidence against this pathway. cdnsciencepub.comresearchgate.net The results indicated that the rearrangements likely occur within the side chains of the aryl-substituted intermediates before the final ring-closing step. cdnsciencepub.comresearchgate.net In at least one key case, the alternative mechanism involving the rearrangement of an intermediate benzsuberane via a phenonium ion was "unequivocally ruled out". cdnsciencepub.comcdnsciencepub.comresearchgate.net This suggests that carbocation rearrangements, such as hydride or alkyl shifts, happen in the open-chain carbocation to form a more stable carbocation that then undergoes cyclization, rather than the cyclization occurring first followed by a ring contraction via a phenonium ion. msu.eduorganicchemistrytutor.com The migratory aptitude in such rearrangements generally follows the order H > Phenyl > Alkyl, as the shifting group helps stabilize the forming carbocation. youtube.comquora.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

¹H and ¹³C NMR for Isomeric and Stereochemical Assignment

The ¹H and ¹³C NMR spectra of 2-chloro-2,6-dimethylheptane are predicted to show distinct signals corresponding to each unique proton and carbon environment within the molecule. The presence of the electronegative chlorine atom at the C2 position significantly influences the chemical shifts of nearby nuclei, causing them to appear further downfield (at a higher ppm value) due to a deshielding effect.

In the ¹H NMR spectrum, the protons on the methyl groups at C1 would be expected to appear as a singlet, shifted downfield due to the adjacent chlorine. The protons of the two methyl groups at C7 and the single proton at C6 would exhibit characteristic multiplicities (a doublet and a multiplet, respectively) due to spin-spin coupling. The methylene (B1212753) protons (C3, C4, C5) would appear as complex multiplets. The chirality at the C2 center renders the two protons on the adjacent C3 methylene group diastereotopic, meaning they are chemically non-equivalent and would ideally show distinct signals and coupling patterns.

In the ¹³C NMR spectrum, a unique signal is expected for each of the seven distinct carbon atoms in the molecule. scribd.com The C2 carbon, being directly bonded to the chlorine atom, would be the most downfield signal among the sp³ hybridized carbons. The C1 methyl carbons and the C3 methylene carbon would also be shifted downfield relative to their positions in the parent alkane, 2,6-dimethylheptane (B94447). libretexts.org The signals for the remaining carbons (C4, C5, C6, C7, and the C7-methyls) would appear at chemical shifts typical for alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-2,6-dimethylheptane (Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (2x CH₃) | ~1.5 - 1.7 | Singlet | ~30 - 35 |

| C2 | - | - | ~70 - 75 |

| C3 (CH₂) | ~1.7 - 1.9 | Multiplet | ~40 - 45 |

| C4 (CH₂) | ~1.2 - 1.4 | Multiplet | ~22 - 26 |

| C5 (CH₂) | ~1.4 - 1.6 | Multiplet | ~38 - 42 |

| C6 (CH) | ~1.5 - 1.7 | Multiplet | ~27 - 31 |

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign these signals and confirm the bonding network, two-dimensional (2D) NMR experiments are invaluable. youtube.comyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com For 2-chloro-2,6-dimethylheptane, cross-peaks would be expected between the protons on C3 and C4, C4 and C5, and C5 and C6. A crucial correlation would also be seen between the C6 proton and the protons of the C7 methyl groups, confirming the isopropyl terminus of the chain. youtube.com

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show a cross-peak for each C-H bond, directly linking every proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. This allows for definitive assignment of the carbon skeleton. For example, the doublet at ~0.8-0.9 ppm would show a correlation to the carbon signal at ~22-24 ppm, confirming this pair as the C7 methyl groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental formula. For 2-chloro-2,6-dimethylheptane (C₉H₁₉Cl), HRMS can easily distinguish it from other molecules with the same nominal mass. The calculated exact mass for the molecular ion containing the most abundant isotopes (¹²C, ¹H, and ³⁵Cl) is 162.1175 Da. nih.gov

Fragmentation Pathways and Mechanistic Insights

In Electron Ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, causing them to ionize and break apart into smaller, characteristic fragments. The fragmentation pattern of 2-chloro-2,6-dimethylheptane would provide key structural information.

A primary and highly likely fragmentation pathway is the loss of the chlorine atom as a radical (Cl•) from the molecular ion. This results in the formation of a relatively stable tertiary carbocation, the 2,6-dimethylheptan-2-yl cation, which would be observed at an m/z of 127. This peak is often prominent in the mass spectra of tertiary alkyl halides. Further fragmentation of this m/z 127 ion could occur, for example, through the loss of an isobutyl radical (•C₄H₉) via cleavage of the C3-C4 bond, yielding a fragment at m/z 71. Another common fragmentation for alkanes is alpha-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) from the molecular ion to give a cation at m/z 147. libretexts.orglibretexts.org

Table 2: Potential Mass Spectrometry Fragments for 2-Chloro-2,6-dimethylheptane

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 162/164 | [C₉H₁₉Cl]⁺• (Molecular Ion) | - |

| 127 | [C₉H₁₉]⁺ | •Cl |

| 71 | [C₅H₁₁]⁺ | •C₄H₉ (from m/z 127) |

| 57 | [C₄H₉]⁺ | C₅H₁₀ (from m/z 127) |

Isotopic Abundance Analysis for Chlorine

A definitive feature in the mass spectrum of a monochlorinated compound is the presence of a characteristic isotopic pattern for the molecular ion. jove.com Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.orgchemdictionary.org

This natural distribution results in two peaks for any chlorine-containing fragment, separated by 2 m/z units. The peak corresponding to the ion with the lighter ³⁵Cl isotope is designated as M, and the peak for the ion with the heavier ³⁷Cl isotope is M+2. The relative intensity of these peaks will be in a ratio of approximately 3:1 (75.8:24.2), which is a clear and unambiguous signature for the presence of a single chlorine atom in the ion. studymind.co.uk Therefore, the mass spectrum of 2-chloro-2,6-dimethylheptane will show a molecular ion region with a peak at m/z 162 ([C₉H₁₉³⁵Cl]⁺) and a smaller peak at m/z 164 ([C₉H₁₉³⁷Cl]⁺), with the m/z 162 peak being about three times more intense than the m/z 164 peak.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. These methods probe the vibrational energy levels of a molecule, which are dictated by the masses of its atoms, the geometry of the molecule, and the stiffness of its chemical bonds. For 2-chloro-2,6-dimethylheptane, the IR and Raman spectra are expected to be rich in information, reflecting the various vibrational modes of its alkyl backbone and the characteristic frequencies associated with the carbon-chlorine bond.

Conformational Analysis and Vibrational Mode Assignments

Due to the presence of multiple single bonds, 2-chloro-2,6-dimethylheptane can exist in various conformations arising from rotation around its C-C bonds. The long heptane (B126788) chain, substituted with methyl groups and a chlorine atom, introduces significant conformational flexibility. The potential energy surface of the molecule is characterized by numerous local minima, each corresponding to a stable conformer. While a complete conformational analysis would require detailed computational modeling, insights can be drawn from studies on similar, long-chain chloroalkanes which indicate that multiple conformations are likely to coexist at room temperature. researchgate.net

The vibrational spectrum of 2-chloro-2,6-dimethylheptane will be a superposition of the spectra of all populated conformers. The assignment of vibrational modes can be approached by considering the characteristic frequencies of its constituent functional groups. The most prominent features in the IR spectrum of a related tertiary chloroalkane, 2-chloro-2-methylpropane, are the C-H stretching and bending vibrations, as well as the C-Cl stretching mode. docbrown.info For alkanes in general, C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. orgchemboulder.com

The C-Cl stretching vibration is a key diagnostic band for chloroalkanes. For tertiary chloroalkanes, this mode is expected to appear in the range of 570-560 cm⁻¹ in Raman spectra. s-a-s.org In infrared spectroscopy, the C-Cl stretch for chloroalkanes generally falls within the 600-800 cm⁻¹ range. savemyexams.com The precise position of this band is sensitive to the local molecular geometry and the conformation around the C-Cl bond.

A summary of the expected key vibrational modes for 2-chloro-2,6-dimethylheptane, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Reference(s) |

| C-H Stretching (Alkyl) | 2850 - 3000 | Strong | Strong | docbrown.infoorgchemboulder.com |

| C-H Bending (Scissoring) | 1450 - 1470 | Medium | Medium | orgchemboulder.com |

| C-H Rocking (Methyl) | 1350 - 1370 | Medium | Medium | orgchemboulder.com |

| C-C Skeletal Vibrations | 1200 - 1255 | Medium to Weak | Medium to Weak | docbrown.info |

| C-Cl Stretching (Tertiary) | 560 - 800 | Strong | Strong | docbrown.infos-a-s.orgsavemyexams.com |

Correlation with Molecular Structure and Symmetry

The molecular structure of 2-chloro-2,6-dimethylheptane lacks any significant elements of symmetry. With a chiral center at the C6 position (if isotopically distinct from the C2 methyl groups) and the tertiary chlorine at C2, the molecule is asymmetric. A direct consequence of this lack of symmetry is that the selection rules for IR and Raman spectroscopy become relaxed.

For a molecule to be IR active, a vibrational mode must induce a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability. In molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. However, for an asymmetric molecule like 2-chloro-2,6-dimethylheptane, which belongs to the C₁ point group, all of its fundamental vibrational modes are, in principle, both IR and Raman active. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for examining the electronic properties and energetic profiles of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model molecular systems with high accuracy.

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. semanticscholar.orgmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. semanticscholar.org For 2-Chloro-2,6-dimethylheptane, the HOMO is expected to be localized around the chlorine atom and the adjacent carbon due to the presence of lone pair electrons on the chlorine, while the LUMO would likely be associated with the antibonding σ* orbital of the carbon-chlorine bond.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Chloro-2,6-dimethylheptane

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -9.5 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Energy Gap (ΔE) | 11.0 | Indicates high kinetic stability and low reactivity. |

Calculation of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (Ea) can be determined, which is fundamental to predicting reaction rates.

For 2-Chloro-2,6-dimethylheptane, these calculations would be essential for studying nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions involving the carbon-chlorine bond. Theoretical calculations can elucidate the preferred reaction pathway by comparing the activation energies of competing mechanisms. For instance, the tertiary nature of the carbocation that would form upon C-Cl bond cleavage suggests a propensity for SN1 and E1 pathways.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. asianpubs.org Due to its flexible seven-carbon chain, 2-Chloro-2,6-dimethylheptane can exist in numerous conformations. Energy minimization studies, often performed using molecular mechanics or DFT, are used to identify the most stable conformers, which correspond to minima on the potential energy surface. asianpubs.org

The relative energies of different conformers (e.g., anti vs. gauche arrangements along the carbon-carbon bonds) determine their population at a given temperature. Identifying the lowest-energy conformer is crucial as it represents the most likely structure of the molecule and governs its physical properties and reactivity. Studies on similar, smaller chloroalkanes like 2-chloropentane (B1584031) have shown that anti-conformers, which minimize steric strain, are generally the most stable. asianpubs.org

Table 2: Illustrative Relative Energies of 2-Chloro-2,6-dimethylheptane Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Steric Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most Stable |

| Gauche | ~60° | 0.95 | Less Stable |

| Eclipsed | ~0° | 4.50 | Least Stable (Transition State) |

Note: This table is a hypothetical representation to illustrate the principles of conformational analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a bridge between static quantum chemical calculations and the dynamic behavior of molecules in realistic environments.

Prediction of Stereochemical Outcomes and Diastereoselectivity

The carbon atom bonded to the chlorine in 2-Chloro-2,6-dimethylheptane is a stereocenter, meaning the molecule is chiral and exists as two enantiomers (R and S). Molecular modeling can be used to predict the stereochemical outcome of reactions involving this center. For example, in an SN2 reaction, the model would predict an inversion of stereochemistry. In contrast, an SN1 reaction proceeding through a planar carbocation intermediate would be expected to yield a racemic mixture of both enantiomers. Modeling the transition states for reactions with other chiral molecules can also help predict diastereoselectivity—the preference for forming one diastereomer over another.

Solvent Effects on Reaction Mechanisms and Rates

Solvent plays a critical role in influencing chemical reactions. Molecular simulations can model these effects explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM). miami.edu

For reactions of 2-Chloro-2,6-dimethylheptane, the choice of solvent can dramatically alter the preferred mechanism. Polar protic solvents would stabilize the carbocation intermediate in an SN1/E1 pathway, thereby accelerating these reactions. In contrast, polar aprotic solvents would favor an SN2 mechanism. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, where the reactant is treated with quantum mechanics and the solvent with classical mechanics, are particularly effective for studying these complex solute-solvent interactions and their impact on reaction barriers. miami.edu

Quantitative Structure-Reactivity and Structure-Selectivity Relationships (QSRR/QSSR)

A thorough review of scientific literature indicates a lack of specific Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Selectivity Relationship (QSSR) studies focused exclusively on 2-Chloro-2,6-dimethylheptane. Such studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or selectivity in a particular reaction. The absence of dedicated research for this specific compound means that detailed experimental or computational data for QSRR/QSSR models are not available.

However, it is possible to describe the principles of how such an investigation would be conducted for a series of chlorinated alkanes, including 2-Chloro-2,6-dimethylheptane. QSRR and QSSR models are powerful tools in computational and theoretical chemistry for predicting the chemical behavior of compounds and for understanding reaction mechanisms.

Principles of QSRR/QSSR for Chlorinated Alkanes

For a compound like 2-Chloro-2,6-dimethylheptane, a QSRR study might investigate its reactivity in nucleophilic substitution (SN1 and SN2) or elimination (E1 and E2) reactions. The goal would be to develop a predictive model based on a series of structurally related chlorinated alkanes.

A typical QSRR/QSSR study involves:

Defining a training set of molecules: A series of structurally diverse but related compounds would be selected.

Determining experimental or computational endpoints: This would be a measure of reactivity (e.g., reaction rate constant, k) or selectivity (e.g., the ratio of substitution to elimination products).

Calculating molecular descriptors: These are numerical values that encode structural, electronic, or steric features of the molecules.

Developing a mathematical model: Statistical methods, such as multiple linear regression, are used to create an equation that links the descriptors to the reactivity or selectivity.

Validating the model: The predictive power of the model is tested using an external set of compounds not included in the initial training set.

Hypothetical QSRR Investigation

To illustrate the methodology, a hypothetical QSRR study for the nucleophilic substitution of a series of tertiary chloroalkanes could be considered. The reactivity endpoint could be the relative rate constant (log(krel)) for solvolysis in ethanol.

Table 1: Hypothetical Data for a QSRR Study of Tertiary Chloroalkanes This table is for illustrative purposes only and does not represent actual experimental data.

| Compound | Molecular Descriptor 1 (Steric Parameter: Taft's Es) | Molecular Descriptor 2 (Electronic Parameter: Hammett σ*) | Reactivity Endpoint (log(krel)) |

| 2-Chloro-2-methylpropane | -1.54 | -0.30 | 1.00 |

| 2-Chloro-2-methylbutane | -1.71 | -0.32 | 0.85 |

| 3-Chloro-3-ethylpentane | -2.14 | -0.35 | 0.60 |

| 2-Chloro-2,6-dimethylheptane | -2.50 | -0.33 | 0.45 |

| 3-Chloro-3,5,5-trimethylhexane | -2.90 | -0.36 | 0.30 |

From this hypothetical data, a QSRR equation might be derived, such as: log(krel) = β0 + β1(Es) + β2(σ*)

Where β0, β1, and β2 are coefficients determined by regression analysis. Such an equation would suggest that both steric hindrance (Es) and the electron-donating nature of the alkyl groups (σ*) influence the rate of reaction.

Hypothetical QSSR Investigation

Similarly, a QSSR study could investigate the factors influencing the competition between substitution (SN1) and elimination (E1) reactions for these compounds. The selectivity endpoint could be the ratio of elimination to substitution products ([E]/[S]).

Table 2: Hypothetical Data for a QSSR Study of Tertiary Chloroalkanes This table is for illustrative purposes only and does not represent actual experimental data.

| Compound | Molecular Descriptor 1 (Topological Index: Wiener Index, W) | Molecular Descriptor 2 (Quantum Chemical: C-Cl Bond Length, Å) | Selectivity Endpoint ([E]/[S]) |

| 2-Chloro-2-methylpropane | 20 | 1.79 | 0.35 |

| 2-Chloro-2-methylbutane | 35 | 1.80 | 0.45 |

| 3-Chloro-3-ethylpentane | 63 | 1.80 | 0.60 |

| 2-Chloro-2,6-dimethylheptane | 119 | 1.81 | 0.75 |

| 3-Chloro-3,5,5-trimethylhexane | 145 | 1.82 | 0.90 |

A resulting QSSR equation might look like: [E]/[S] = γ0 + γ1(W) + γ2(C-Cl bond length)

This hypothetical model would aim to quantify how molecular size and branching (captured by the Wiener index) and the strength of the leaving group (related to the C-Cl bond length) affect the selectivity of the reaction.

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | - A singlet corresponding to the six protons of the two methyl groups at C2. - A doublet for the six protons of the two methyl groups at C6. - Multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons along the heptane (B126788) chain. |

| ¹³C NMR | - Expect nine distinct signals corresponding to the nine unique carbon atoms in the molecule. - The carbon atom bonded to chlorine (C2) would appear at a significantly downfield chemical shift. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. - Common fragmentation patterns would include the loss of a chlorine radical (M-35) and the formation of the stable tertiary carbocation at m/z = 127. |

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Block in Complex Molecule Synthesis

There is no available scientific literature to suggest that 2-chloro-2,6-dimethylheptane is used as a chiral building block in the synthesis of complex molecules. While the parent structure, 2,6-dimethylheptane (B94447), is chiral at the C2 and C6 positions, and chiral diols of this alkane are known to be useful auxiliaries, the chlorinated derivative has not been reported in this capacity. The synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern asymmetric synthesis, yet 2-chloro-2,6-dimethylheptane has not been identified as a key synthon in the construction of stereochemically complex targets.

Utilization as a Precursor in Polymerization Chemistry

An extensive search of scientific literature and patents did not yield any instances of 2-chloro-2,6-dimethylheptane being used as a monomer or precursor in polymerization chemistry. While alkyl halides can, in some cases, act as initiators or chain transfer agents in certain types of polymerization, there is no specific mention of this compound in the context of polymer science. The steric hindrance around the tertiary chloride may also limit its reactivity in typical polymerization schemes.

Employment in the Synthesis of Specific Organic Intermediates

The role of 2-chloro-2,6-dimethylheptane in the synthesis of specific organic intermediates is not documented in the accessible chemical literature. Organic halides are fundamental for creating a vast array of intermediates through reactions such as Grignard reagent formation, Wurtz coupling, or nucleophilic substitution. However, the scientific community has not reported the use of 2-chloro-2,6-dimethylheptane for the preparation of any particular intermediate of significant interest.

Fundamental Mechanistic Probes in Organic Reactions

There is no evidence to suggest that 2-chloro-2,6-dimethylheptane has been employed as a mechanistic probe in the study of organic reactions. Compounds with specific structural or isotopic labeling are often synthesized to elucidate reaction mechanisms. The structure of 2-chloro-2,6-dimethylheptane does not appear to possess any unique features that would make it an especially insightful probe for common mechanistic queries, and no such studies have been published.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 2-Chloro-2,6-dimethylheptane critical for experimental design?

- Answer : The molecular formula (C₉H₁₉Cl) and molecular weight (162.70 g/mol) are essential for stoichiometric calculations and reaction scaling . Its branched structure with chlorine and methyl substituents introduces steric hindrance, affecting reaction kinetics and selectivity in nucleophilic substitution reactions . The CAS number (14093-16-4) ensures unambiguous identification in regulatory and safety documentation .

Q. What synthetic routes are commonly employed for 2-Chloro-2,6-dimethylheptane, and how are reaction conditions optimized?

- Answer : A typical synthesis involves hydrochlorination of 2,6-dimethylheptene using HCl gas in the presence of a Lewis acid catalyst. Key parameters include:

- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions like oligomerization .

- Catalyst selection : Zinc chloride (ZnCl₂) enhances electrophilic addition efficiency .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) improves purity by removing unreacted alkene .

Q. How can researchers ensure purity during synthesis and purification?

- Answer :

- Chromatographic methods : Gas chromatography (GC) with flame ionization detection (FID) monitors reaction progress and quantifies impurities .

- Recrystallization : Solvent selection based on polarity gradients ensures high-purity crystals .

- Spectroscopic validation : NMR (¹H/¹³C) confirms structural integrity by verifying methyl and chlorine substituent positions .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of 2-Chloro-2,6-dimethylheptane in substitution reactions?

- Answer : The geminal dimethyl and chlorine groups create significant steric bulk, slowing SN₂ mechanisms due to restricted backside attack. Instead, reactions favor SN₁ pathways under polar protic solvents (e.g., ethanol/water mixtures), where carbocation intermediates form despite potential rearrangements . Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state geometries .

Q. What analytical techniques are most effective for characterizing this compound and resolving data discrepancies?

- Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion (m/z 162.700) and isotopic chlorine patterns .

- Vibrational spectroscopy (IR/Raman) : Identifies C-Cl stretching (550–650 cm⁻¹) and methyl group vibrations .

- Cross-validation : Discrepancies in melting/boiling points (often unreported for this compound) require differential scanning calorimetry (DSC) and GC-MS headspace analysis .

Q. How can computational modeling predict reaction outcomes involving 2-Chloro-2,6-dimethylheptane?

- Answer :

- Molecular dynamics simulations : Assess steric effects on reaction trajectories using force fields (e.g., OPLS-AA) .

- Quantum mechanical calculations : Predict carbocation stability and rearrangement pathways via Gaussian or ORCA software .

- In silico databases : SMILES strings (e.g., ClC(C)(CCCC(C)C)C) enable rapid retrieval of analogous reaction data .

Q. What strategies address contradictions in experimental data related to its stability or reactivity?

- Answer :

- Controlled kinetic studies : Vary temperature, solvent polarity, and catalyst loading to isolate dominant mechanisms .

- Isotopic labeling : Use deuterated analogs (e.g., 2-Chloro-2,6-dimethylheptane-d₁₉) to trace reaction pathways via mass spectrometry .

- Collaborative replication : Cross-laboratory validation using standardized protocols (e.g., USP guidelines for purity assessment) resolves method-dependent inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.